Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-
CAS No.: 57036-89-2
VCID: VC11191362
Molecular Formula: C15H17N3OS2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- is a complex organic compound derived from piperidine, a six-membered heterocyclic amine. This compound incorporates several functional groups, including an amino group, a thiazole ring, and a carbonyl group, which contribute to its chemical reactivity and potential biological activities. Synthesis and Industrial ProductionThe synthesis of Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- typically involves multi-step organic reactions. Industrial production may utilize continuous flow reactors and automated systems to enhance yield and purity while ensuring compliance with quality control standards. Biological Activity and Potential ApplicationsPreliminary studies suggest that this compound may exhibit significant biological activity, potentially leading to therapeutic effects in areas such as anti-inflammatory and antimicrobial activities. The thiazole ring and the amino group are likely crucial in mediating these interactions. Table: Structural Features of Related Compounds
Future DirectionsUnderstanding the interactions of Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- with biological targets is crucial for optimizing its therapeutic potential. Further research should focus on its binding affinities and mechanisms of action with specific proteins or receptors. |
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CAS No. | 57036-89-2 | ||||||||||||
Product Name | Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- | ||||||||||||
Molecular Formula | C15H17N3OS2 | ||||||||||||
Molecular Weight | 319.4 g/mol | ||||||||||||
IUPAC Name | (4-amino-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)-piperidin-1-ylmethanone | ||||||||||||
Standard InChI | InChI=1S/C15H17N3OS2/c16-13-12(14(19)17-9-5-2-6-10-17)21-15(20)18(13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,16H2 | ||||||||||||
Standard InChIKey | FFZVWPDQPLTXDJ-UHFFFAOYSA-N | ||||||||||||
SMILES | C1CCN(CC1)C(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N | ||||||||||||
Canonical SMILES | C1CCN(CC1)C(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N | ||||||||||||
PubChem Compound | 866378 | ||||||||||||
Last Modified | Nov 23 2023 |
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